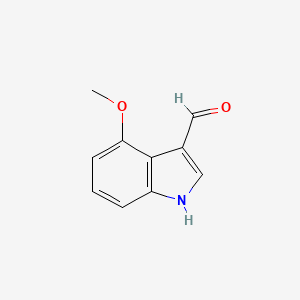

4-methoxy-1H-indole-3-carbaldehyde

概要

説明

4-Methoxy-1H-indole-3-carbaldehyde is a member of indoles.

作用機序

Target of Action

The primary target of 4-Methoxyindole-3-carboxaldehyde is the Toll-like receptor 7 (TLR7) . TLR7 is a pattern recognition receptor that recognizes the ssRNA of viruses and activates proinflammatory pathways, triggering the secretion of interferons (IFNs) .

Mode of Action

4-Methoxyindole-3-carboxaldehyde interacts with its target, TLR7, by moderately inhibiting its signaling pathway . This results in the downregulation of mRNA expression and a decrease in the excessive secretion of IFN-α induced by viruses .

Biochemical Pathways

The compound affects the TLR7 signaling pathway, which is involved in the immune response to viral infections . By inhibiting this pathway, 4-Methoxyindole-3-carboxaldehyde can moderate the inflammatory response induced by viruses . It also inhibits the activation of the NF-κB signaling pathway in a TLR7-MyD88-dependent manner .

Result of Action

The molecular and cellular effects of 4-Methoxyindole-3-carboxaldehyde’s action include the inhibition of IFN-α secretion and the suppression of inflammatory responses . In addition, it has been shown to cause a high level of cell death and an accumulation of living cells in the G(0)/G(1) phase, indicating a concentration-dependent mode of action .

生化学分析

Biochemical Properties

4-Methoxy-1H-indole-3-carbaldehyde plays a crucial role in biochemical reactions, particularly in the synthesis of biologically active compounds. It interacts with various enzymes, proteins, and other biomolecules. For instance, it can act as a precursor in the synthesis of indole alkaloids, which are known for their therapeutic properties . The compound’s aldehyde group allows it to undergo various chemical reactions, including condensation and reduction, facilitating the formation of complex molecules .

Cellular Effects

This compound influences various cellular processes. It has been shown to affect cell signaling pathways, gene expression, and cellular metabolism. For example, indole derivatives, including this compound, have demonstrated anticancer, antimicrobial, and anti-inflammatory activities . These effects are mediated through interactions with cellular receptors and enzymes, leading to changes in cell function and behavior .

Molecular Mechanism

The molecular mechanism of this compound involves its binding interactions with biomolecules. It can inhibit or activate enzymes, leading to alterations in biochemical pathways. For instance, the compound’s interaction with protein kinases can modulate signaling pathways, affecting gene expression and cellular responses . Additionally, its ability to form covalent bonds with nucleophiles makes it a versatile intermediate in organic synthesis .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are critical factors influencing its long-term effects on cellular function. Studies have shown that indole derivatives, including this compound, can exhibit sustained biological activity, although their efficacy may decrease over time due to degradation . Long-term exposure to the compound can lead to adaptive cellular responses, affecting its overall impact .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, the compound may exhibit beneficial effects, such as anticancer or antimicrobial activity . At high doses, it can cause toxic or adverse effects, including cellular damage and disruption of metabolic processes . Threshold effects have been observed, where the compound’s efficacy plateaus or diminishes beyond a certain dosage .

Metabolic Pathways

This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors, influencing metabolic flux and metabolite levels. For example, the compound can be metabolized by cytochrome P450 enzymes, leading to the formation of reactive intermediates . These intermediates can further participate in biochemical reactions, contributing to the compound’s overall biological activity .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through specific transporters and binding proteins. These interactions affect the compound’s localization and accumulation, influencing its biological effects . For instance, the compound’s interaction with membrane transporters can facilitate its uptake into cells, where it can exert its biochemical activities .

Subcellular Localization

The subcellular localization of this compound plays a crucial role in its activity and function. The compound can be directed to specific compartments or organelles through targeting signals or post-translational modifications . For example, its localization to the nucleus can influence gene expression, while its presence in the cytoplasm can affect metabolic processes .

生物活性

4-Methoxy-1H-indole-3-carbaldehyde is an indole derivative that has garnered attention for its diverse biological activities. This article explores its mechanisms of action, biochemical properties, and potential therapeutic applications, supported by relevant case studies and research findings.

Target and Mode of Action

As an indole derivative, this compound interacts with multiple biological targets. It has been shown to bind with high affinity to various receptors, influencing several cellular pathways. Notably, it acts as an agonist at the aryl hydrocarbon receptor (AhR), which is important in regulating immune responses and inflammation.

Biochemical Pathways

The compound is involved in several key biochemical pathways, exhibiting activities such as:

- Antiviral : Inhibiting viral replication.

- Anticancer : Inducing apoptosis in cancer cells.

- Antimicrobial : Demonstrating efficacy against various pathogens.

- Antidiabetic : Modulating glucose metabolism .

Cellular Effects

This compound influences cellular processes by modulating gene expression and cellular metabolism. It has been observed to stimulate the production of interleukin-22 in intestinal immune cells, enhancing mucosal immunity. Additionally, it can alter metabolic pathways by inhibiting specific enzymes, impacting the flux of metabolites within cells .

Cytotoxicity Studies

Recent studies have evaluated the cytotoxic effects of this compound against various cancer cell lines. The compound exhibited an IC50 value of approximately 23.6 μM against Plasmodium falciparum, indicating its potential as an antimalarial agent. However, it also showed cytotoxicity towards human hepatocytes (Hep G2) with a lower IC50 value of 0.8 μM, suggesting a need for further optimization to enhance selectivity .

Antimicrobial Activity

In vitro studies have demonstrated that this compound possesses significant antimicrobial properties. It was effective against methicillin-resistant Staphylococcus aureus (MRSA), with minimum inhibitory concentration (MIC) values indicating potent activity .

Case Study 1: Anticancer Activity

A study focused on the anticancer potential of this compound revealed that it induced apoptosis in breast cancer cells through the activation of caspase pathways. The compound was shown to downregulate anti-apoptotic proteins while upregulating pro-apoptotic factors, leading to increased cell death in treated cultures .

Case Study 2: Antimicrobial Efficacy

Another investigation assessed the antimicrobial efficacy of this compound against a range of bacterial strains. The results indicated that it inhibited bacterial growth effectively at low concentrations, supporting its potential use as a therapeutic agent in treating infections caused by resistant strains .

Preparation Methods

The synthesis of this compound can be achieved through several methods:

- Fischer Indole Synthesis : Involves the reaction of phenylhydrazine derivatives with aldehydes or ketones under acidic conditions.

- Cyclization Techniques : Utilizing glacial acetic acid and concentrated hydrochloric acid to facilitate cyclization processes .

Summary Table of Biological Activities

科学的研究の応用

Pharmaceutical Development

Role as an Intermediate

4-Methoxy-1H-indole-3-carbaldehyde is primarily utilized as a key intermediate in the synthesis of pharmaceutical agents. It has shown promise in developing drugs targeting neurological disorders, cancer, and infectious diseases. The compound's ability to modify biological pathways makes it a valuable asset in drug design.

Case Study: Anticancer Agents

Research has demonstrated that derivatives of this compound exhibit anticancer properties. For instance, studies on semicarbazone derivatives derived from indole-3-carbaldehyde have shown significant antibacterial activity against Gram-positive bacteria, indicating potential for further development into anticancer agents .

Natural Product Synthesis

Synthesis of Bioactive Compounds

The compound plays a crucial role in synthesizing natural products that mimic bioactive compounds found in nature. Its structural features allow researchers to create complex molecules that can enhance the efficacy of natural products.

Example: Complex Molecule Formation

In synthetic chemistry, this compound has been used to construct various indole derivatives that possess diverse biological activities, including antiviral and anti-inflammatory effects . These derivatives are essential for developing new therapeutic agents.

Biochemical Research

Studying Enzyme Interactions

this compound aids in biochemical research by providing insights into enzyme interactions and metabolic pathways. Its application in enzyme inhibition studies has led to the discovery of new therapeutic strategies.

Case Study: Enzyme Inhibition

Research indicates that indole derivatives can inhibit specific enzymes involved in metabolic pathways, suggesting their potential as therapeutic agents . The ability to study these interactions helps in understanding disease mechanisms and developing targeted treatments.

Material Science

Development of Advanced Materials

The compound is also explored for its applications in material science, particularly in organic electronics. It contributes to the formulation of advanced materials such as organic light-emitting diodes (OLEDs) and organic semiconductors, enhancing device performance.

| Application Area | Specific Use |

|---|---|

| Pharmaceuticals | Intermediate for drug synthesis |

| Natural Products | Synthesis of bioactive compounds |

| Biochemical Research | Studying enzyme interactions |

| Material Science | Development of OLEDs and organic semiconductors |

化学反応の分析

Oxidation Reactions

The aldehyde group undergoes oxidation to form the corresponding carboxylic acid. This reaction is typically carried out under mild conditions using oxidizing agents like KMnO₄ or CrO₃ in acidic or neutral media .

| Reaction Type | Conditions | Product | Yield | Reference |

|---|---|---|---|---|

| Oxidation | KMnO₄, H₂O | 4-Methoxy-1H-indole-3-carboxylic acid | 85% |

Condensation Reactions

The aldehyde participates in nucleophilic additions, such as the Henry reaction with nitromethane to form nitrovinyl derivatives. This reaction is catalyzed by bases like K₂CO₃ at room temperature .

| Reaction Type | Reagents/Conditions | Product | Yield | Reference |

|---|---|---|---|---|

| Henry Reaction | Nitromethane, K₂CO₃, RT | 3-(Nitrovinyl)-4-methoxy-1H-indole | 78% |

C–H Functionalization

Pd(II)-catalyzed C4-arylations occur regioselectively due to the aldehyde’s directing effect. Aryl iodides react under ligand-free conditions with Cu(OAc)₂ as an oxidant .

| Substrate | Arylating Agent | Catalyst System | Product | Yield | Reference |

|---|---|---|---|---|---|

| 4-Methoxy-1H-indole-3-carbaldehyde | Iodobenzene | Pd(OAc)₂, Cu(OAc)₂ | C4-Arylated indole | 92% |

Multicomponent Reactions

The compound reacts in Van Leusen three-component reactions with amines and TosMIC to form imidazole-fused indoles. This proceeds via imine intermediates under basic conditions .

| Components | Conditions | Product | Yield | Reference |

|---|---|---|---|---|

| This compound + phenethylamine + TosMIC | K₂CO₃, DMF, 60°C | 3-(Imidazol-5-yl)-1H-indole | 61% |

Halogenation

Regioselective iodination at C5 is achieved using N-iodosuccinimide (NIS) and BF₃·Et₂O in dichloromethane .

| Halogenating Agent | Catalyst | Position | Product | Yield | Reference |

|---|---|---|---|---|---|

| NIS | BF₃·Et₂O | C5 | 5-Iodo-4-methoxy-1H-indole-3-carbaldehyde | 91% |

Deformylation

Acid-mediated deformylation using anthranilamide and p-TSA yields quinazolinones via cleavage of the aldehyde group .

| Conditions | Product | Yield | Reference |

|---|---|---|---|

| p-TSA, CH₃CN, reflux | 2-(1H-Indol-3-yl)quinazolin-4(3H)-one | 33% |

Protection/Deprotection

The aldehyde can be protected as a tert-butyl carbamate using di-tert-butyldicarbonate (Boc₂O) in acetonitrile .

| Protecting Agent | Conditions | Product | Yield | Reference |

|---|---|---|---|---|

| Boc₂O | DMAP, 0°C | 3-Formyl-4-hydroxyindole-1-carboxylic acid tert-butyl ester | 74% |

Key Mechanistic Insights:

-

Aldehyde Reactivity : The C3-aldehyde directs electrophilic substitutions to C4/C5 positions and participates in condensation/cyclization reactions .

-

Methoxy Group Influence : The electron-donating methoxy group at C4 enhances aromatic electrophilic substitution at C5/C6 while deactivating C7 .

-

Pd-Catalyzed Pathways : Oxidative palladium catalysis enables cross-couplings without requiring prefunctionalized substrates .

This compound’s synthetic versatility makes it invaluable for constructing complex heterocycles and biologically active molecules.

特性

IUPAC Name |

4-methoxy-1H-indole-3-carbaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H9NO2/c1-13-9-4-2-3-8-10(9)7(6-12)5-11-8/h2-6,11H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GDVCEQRAPMIJBG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC2=C1C(=CN2)C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H9NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50238250 | |

| Record name | 4-Methoxyindole-3-aldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50238250 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

175.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

90734-97-7 | |

| Record name | 4-Methoxyindole-3-aldehyde | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0090734977 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 4-Methoxyindole-3-aldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50238250 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。